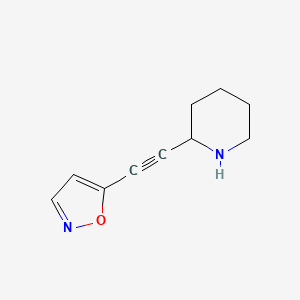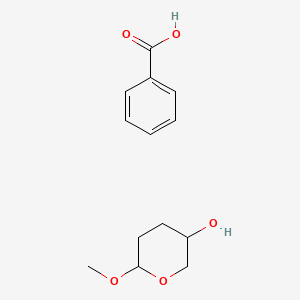
Benzoic acid;6-methoxyoxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;6-methoxyoxan-3-ol: is an organic compound that combines the structural features of benzoic acid and 6-methoxyoxan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 6-methoxyoxan-3-ol is a derivative of tetrahydropyran with a methoxy group at the 6th position and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis of Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. The reaction typically involves heating toluene with the oxidizing agent under reflux conditions.
- Another method involves the hydrolysis of benzamide or benzonitrile in the presence of a strong acid or base.
-
Synthesis of 6-Methoxyoxan-3-ol:
- 6-Methoxyoxan-3-ol can be synthesized by the methoxylation of tetrahydropyran-3-ol. This involves the reaction of tetrahydropyran-3-ol with methanol in the presence of an acid catalyst such as sulfuric acid.
-
Combining Benzoic Acid and 6-Methoxyoxan-3-ol:
- The final compound can be synthesized by esterification or amidation reactions between benzoic acid and 6-methoxyoxan-3-ol. This typically involves the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen in the presence of a cobalt or manganese catalyst.
- The production of 6-methoxyoxan-3-ol on an industrial scale may involve the continuous flow methoxylation of tetrahydropyran-3-ol using methanol and an acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene-1,2-dicarboxylic acid (phthalic acid) under strong oxidizing conditions.
- 6-Methoxyoxan-3-ol can be oxidized to form 6-methoxyoxan-3-one.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- 6-Methoxyoxan-3-ol can be reduced to 6-methoxytetrahydropyran using hydrogen gas and a palladium catalyst.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
- 6-Methoxyoxan-3-ol can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
- Substitution reagents: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
- Oxidation of benzoic acid forms phthalic acid.
- Reduction of benzoic acid forms benzyl alcohol.
- Substitution reactions of benzoic acid form nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
Aplicaciones Científicas De Investigación
Chemistry:
- Benzoic acid;6-methoxyoxan-3-ol can be used as a building block in organic synthesis for the preparation of more complex molecules.
- It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- The compound can be used in the study of metabolic pathways involving aromatic acids and tetrahydropyran derivatives.
- It may serve as a model compound for studying enzyme-catalyzed reactions involving esterification and amidation.
Medicine:
- Potential applications in drug development due to its unique structural features that may impart specific biological activities.
- It can be used in the formulation of topical antiseptics and preservatives.
Industry:
- Used as an intermediate in the production of polymers, resins, and plasticizers.
- It can be employed in the manufacture of fragrances and flavoring agents.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of benzoic acid;6-methoxyoxan-3-ol may involve interactions with enzymes that catalyze esterification and amidation reactions.
- It may act as an inhibitor or substrate for enzymes involved in the metabolism of aromatic acids and tetrahydropyran derivatives.
- The compound may also interact with cellular receptors and signaling pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
- Benzoic acid derivatives: Benzyl alcohol, benzaldehyde, benzoyl chloride.
- Tetrahydropyran derivatives: Tetrahydropyran-3-ol, 6-methoxytetrahydropyran.
Uniqueness:
- The combination of benzoic acid and 6-methoxyoxan-3-ol in a single molecule imparts unique chemical properties that are not present in the individual components.
- The presence of both aromatic and tetrahydropyran moieties allows for diverse chemical reactivity and potential applications in various fields.
Comparison:
- Compared to benzyl alcohol, benzoic acid;6-methoxyoxan-3-ol has a higher molecular weight and different functional groups, leading to distinct chemical reactivity.
- Compared to tetrahydropyran-3-ol, the presence of the benzoic acid moiety in this compound provides additional sites for chemical modification and potential biological activity.
Propiedades
Número CAS |
646465-29-4 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
benzoic acid;6-methoxyoxan-3-ol |
InChI |
InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-8-6-3-2-5(7)4-9-6/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |
Clave InChI |
OYIJBECNXJLGKO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(CO1)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
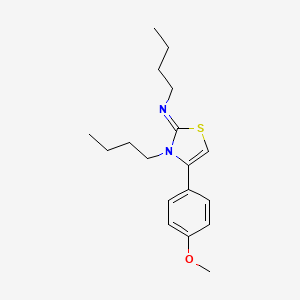

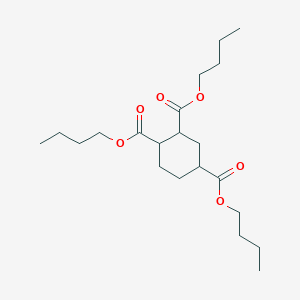

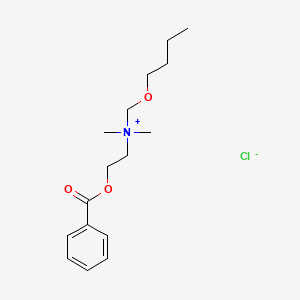
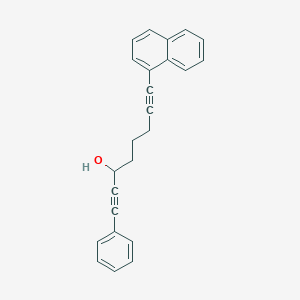
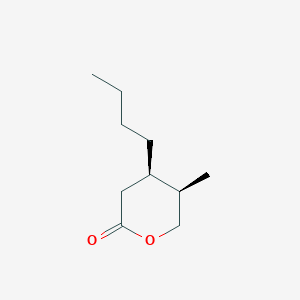
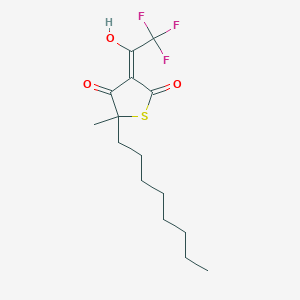
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
